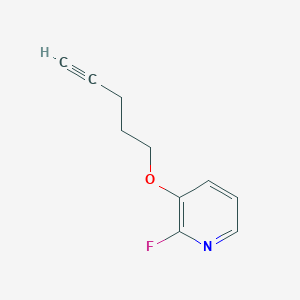

2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-pent-4-ynoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-2-3-4-8-13-9-6-5-7-12-10(9)11/h1,5-7H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLAKILJYDTTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Fluoro 3 Pent 4 Yn 1 Yloxy Pyridine and Its Analogs

Precursor Synthesis and Functional Group Transformations Leading to the Pyridine (B92270) Core

The journey to the target molecule begins with the synthesis of a suitable precursor, typically a pyridine ring bearing a hydroxyl group or another functional handle at the 3-position and a good leaving group at the 2-position. A common starting material for such syntheses is a substituted hydroxypyridine.

For instance, the synthesis could commence from 2-chloro-3-hydroxypyridine. The hydroxyl group serves as a nucleophile in a Williamson ether synthesis to introduce the pent-4-yn-1-yloxy side chain. This reaction involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with a pent-4-yne derivative bearing a leaving group (e.g., 4-pentynyl bromide or tosylate).

An alternative pathway could involve starting with a different pyridine derivative and performing functional group interconversions. For example, furo[2,3-b]pyridines can be synthesized and subsequently transformed, highlighting the versatility of heterocyclic precursors in building complex molecular scaffolds. researchgate.net The synthesis of various substituted pyridines, such as 3-fluoro-5-hydroxy-2-(4-octyloxyphenyl)pyridine, has been achieved through multi-step sequences involving boronic acid intermediates and subsequent etherification reactions, demonstrating the modularity of these synthetic approaches. google.com

Fluorination Approaches for Pyridine Derivatives

The introduction of a fluorine atom onto a pyridine ring is a critical step that can be accomplished through several methods. The choice of strategy depends on the desired regioselectivity and the nature of the substituents already present on the ring.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for introducing nucleophiles at the 2- and 4-positions. stackexchange.com These positions are electronically deficient due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.com

In the context of synthesizing 2-fluoro-pyridines, an SNAr reaction is an ideal approach. This typically involves a precursor with a good leaving group, such as a chloride, bromide, or nitro group, at the 2-position. nih.govmdpi.comacs.org The reaction of 2-chloropyridine (B119429) with a fluoride (B91410) source is significantly faster than with other halopyridines, underscoring the high electronegativity of fluorine which accelerates the substitution. nih.gov The nitro group is also an excellent leaving group for SNAr reactions on pyridine rings. mdpi.comresearchgate.net

The success of these reactions often hinges on the choice of the fluoride source and reaction conditions. Anhydrous conditions are crucial as fluoride ions are heavily hydrated, which reduces their nucleophilicity. mdpi.comresearchgate.net Common fluoride sources include cesium fluoride (CsF) or potassium fluoride (KF), often used in high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridine Fluorination

| Precursor | Fluorinating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Reflux | 38% | mdpi.com |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO | 25 °C | 37% | nih.gov |

Achieving regioselectivity, especially at positions other than 2 or 4, requires more specialized methods. While 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine involves fluorination at the activated 2-position, understanding other techniques provides a broader context for the synthesis of its analogs.

Direct C-H fluorination has emerged as a powerful tool for late-stage functionalization. nih.govacs.org Reagents like silver(II) fluoride (AgF₂) can selectively fluorinate the C-H bond adjacent to the nitrogen in pyridines and diazines under mild conditions. researchgate.net Another approach utilizes elemental fluorine mixed with iodine, which is proposed to proceed through an N-iodo-heterocyclic intermediate that is then attacked by a fluoride ion. rsc.org

For the challenging C3-fluorination, innovative strategies have been developed. One such method involves the formation of Zincke imine intermediates from the pyridine ring, which then undergo regioselective fluorination with electrophilic reagents like N-fluorobenzenesulfonimide (NFSI) before ring-closing to yield the 3-fluoropyridine. nih.govnih.gov The regioselectivity of fluorination can also be strongly influenced by the existing substituent pattern on the pyridine ring, as demonstrated in the fluorination of 2-aminopyridines with Selectfluor. nih.gov

Radiochemical Synthesis of [18F]-2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine ([18F]FPyKYNE)

The synthesis of the fluorine-18 (B77423) labeled version, [¹⁸F]FPyKYNE, is crucial for its use as a positron emission tomography (PET) tracer. Radiosynthesis presents unique challenges, including the short half-life of ¹⁸F (approximately 110 minutes), the need for high radiochemical yields from small amounts of precursor, and the necessity for rapid purification. nih.gov

The production of [¹⁸F]FPyKYNE follows the principles of nucleophilic radiofluorination. The [¹⁸F]fluoride is produced as an aqueous solution from a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction. nih.gov A critical first step is the removal of water, typically achieved by azeotropic distillation with acetonitrile (B52724). nih.gov To enhance the nucleophilicity of the [¹⁸F]fluoride, a phase-transfer catalyst, most commonly Kryptofix 2.2.2 (K₂₂₂), is used in conjunction with a base such as potassium carbonate (K₂CO₃) or a tetra-alkyl ammonium (B1175870) carbonate. nih.govresearchgate.net

The labeling reaction involves the nucleophilic substitution of a leaving group on the precursor molecule. For [¹⁸F]FPyKYNE, a suitable precursor would be 2-nitro-3-(pent-4-yn-1-yloxy)pyridine or a corresponding trialkylstannyl or diaryliodonium salt precursor. The reaction is typically performed in a polar aprotic solvent like DMSO, DMF, or DMA at elevated temperatures (100-160 °C) to ensure a rapid reaction. researchgate.net

Optimization is key to maximizing the radiochemical yield (RCY). This involves systematically varying parameters such as:

Base: Different bases like potassium carbonate, cesium carbonate, or various tetra-alkyl ammonium bicarbonates can be tested. researchgate.net

Solvent: Solvents such as DMSO, DMF, and DMA are evaluated for optimal solubility and reactivity. researchgate.net

Temperature and Time: Reaction kinetics are highly dependent on temperature, with optimal conditions often found between 135-160 °C for 5-15 minutes. researchgate.net

Precursor Amount: The concentration of the precursor is optimized to achieve high labeling efficiency without leading to unwanted side reactions.

Following the reaction, the crude mixture is purified, typically using high-performance liquid chromatography (HPLC), to separate the desired [¹⁸F]FPyKYNE from unreacted [¹⁸F]fluoride and chemical impurities.

For clinical and routine preclinical use, the manual synthesis protocols are transferred to automated synthesis units (ASUs). researchgate.net These commercially available, cassette-based platforms (e.g., GE TRACERlab™, Trasis AllInOne) provide a reliable, reproducible, and safe method for producing PET radiotracers under Good Manufacturing Practice (GMP) guidelines. researchgate.netnih.gov

The automated process mimics the manual steps in a contained and shielded "hot cell":

[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the radionuclide.

Elution: The [¹⁸F]fluoride is released from the cartridge into the reaction vessel using an eluent containing the K₂₂₂/K₂CO₃ complex.

Azeotropic Drying: The water is removed by heating under a stream of inert gas with additions of acetonitrile.

Radiolabeling Reaction: A solution of the precursor in the chosen solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride, and the vessel is heated to the optimized temperature for the specified time.

Purification: The reaction mixture is automatically injected onto a semi-preparative HPLC system to isolate the pure radiotracer.

Formulation: The collected HPLC fraction containing the product is diluted with a sterile solution (e.g., water for injection) and passed through a sterilizing filter into a final product vial.

This automated approach ensures high radiochemical purity and specific activity, delivering a product suitable for injection in a total synthesis time of around 50-90 minutes. nih.govresearchgate.net The development of automated radiosynthesis has been critical for tracers like [¹⁸F]DCFPyL, a similar pyridine-based PET agent, demonstrating the robustness of this production method. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| 2,3,5-DCTF | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 2,5-CTF | 2-chloro-5-(trifluoromethyl)pyridine |

| This compound | |

| 3-fluoro-4-aminopyridine | |

| 3-fluoro-5-hydroxy-2-(4-octyloxyphenyl)pyridine | |

| 4-pentynyl bromide | |

| 4-pentynyl tosylate | |

| Acetonitrile | |

| AgF₂ | Silver(II) fluoride |

| [¹⁸F]DCFPyL | |

| [¹⁸F]FPyKYNE | [¹⁸F]-2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine |

| Cesium fluoride | CsF |

| Dimethyl sulfoxide | DMSO |

| Dimethylformamide | DMF |

| Kryptofix 2.2.2 | |

| Methyl 3-nitropyridine-4-carboxylate | |

| N-fluorobenzenesulfonimide | NFSI |

| Potassium carbonate | K₂CO₃ |

| Potassium fluoride | KF |

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| Sodium hydride | NaH |

Yield Optimization and Catalyst System Development

Optimizing the yield and efficiency of the synthesis of this compound and its analogs is crucial for both laboratory-scale research and potential large-scale production. This involves careful consideration of reaction conditions, catalysts, and stabilizing agents.

Impact of Co-ligands and Stabilizing Agents (e.g., THPTA)

In related synthetic transformations, particularly those involving copper catalysis such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cross-coupling reactions, the choice of ligand is critical. While a direct copper-catalyzed synthesis of this compound is not the primary route discussed, the principles of ligand effects are transferable to other metal-catalyzed processes that could be employed for the synthesis of its analogs.

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand known to accelerate copper(I)-catalyzed reactions. iris-biotech.denih.govglenresearch.com It stabilizes the Cu(I) oxidation state, which is the active catalytic species in many coupling reactions, thereby preventing its disproportionation or oxidation. iris-biotech.delumiprobe.comresearchgate.net This stabilization not only enhances reaction rates but can also protect sensitive functional groups within the reactants from degradation by free copper ions. nih.gov

In the context of synthesizing analogs of the target molecule, where a terminal alkyne is present, a subsequent "click" reaction with an azide-containing molecule is a common application. In such a scenario, THPTA is a superior ligand to its non-hydroxylated counterpart, tris(benzyltriazolylmethyl)amine (TBTA), especially in aqueous or partially aqueous media, due to its enhanced solubility and ability to protect biological molecules from oxidative damage. nih.govresearchgate.netbroadpharm.com

Table 1: Comparison of Ligands in Copper-Catalyzed Reactions

| Ligand | Key Features | Typical Applications | Reference |

| THPTA | Water-soluble, stabilizes Cu(I), accelerates reaction rates, protects biomolecules. | Aqueous CuAAC ("Click Chemistry"), bioconjugation, live cell labeling. | iris-biotech.denih.govnih.gov |

| TBTA | Soluble in organic solvents, stabilizes Cu(I), accelerates reaction rates. | CuAAC in organic or mixed organic/aqueous media. | glenresearch.com |

Strategies for Maximizing Radiochemical Yields

The development of radiolabeled analogs of this compound, particularly with fluorine-18 (¹⁸F), is of great interest for applications in positron emission tomography (PET). Maximizing the radiochemical yield (RCY) is a primary challenge in ¹⁸F radiochemistry due to the short half-life of the isotope (109.7 min). nih.gov

For the radiofluorination of pyridine rings, nucleophilic aromatic substitution (SₙAr) is a common strategy. nih.govacs.org This typically involves the displacement of a good leaving group, such as a nitro group or a trimethylammonium salt, by [¹⁸F]fluoride. nih.gov

Several strategies can be employed to maximize the RCY:

Precursor and Leaving Group Choice: The electronic nature of the pyridine ring and the choice of the leaving group are critical. Electron-withdrawing groups ortho or para to the leaving group activate the ring towards nucleophilic attack. nih.gov For pyridine systems, leaving groups at the 2- and 4-positions are generally more readily displaced. nih.gov

Reaction Conditions: Anhydrous conditions are crucial for nucleophilic fluorination with [¹⁸F]fluoride, as water can solvate the fluoride ion and reduce its nucleophilicity. acs.org The use of a phase-transfer catalyst, such as Kryptofix 222 (K₂₂₂) in combination with a potassium salt, or a tetraalkylammonium salt, is standard practice to enhance the solubility and reactivity of the fluoride ion in aprotic solvents like DMSO, DMF, or acetonitrile. nih.govacs.org High temperatures (120–180 °C) are often required. nih.gov

Use of Radical Scavengers: In some cases, the addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can increase the RCY by preventing the decomposition of the precursor, especially when using diaryliodonium salt precursors. nih.govumich.edu

Prosthetic Groups: An alternative, two-step strategy involves the initial ¹⁸F-labeling of a small molecule (a prosthetic group), which is then coupled to the target molecule. For a molecule like this compound, its terminal alkyne functionality is ideal for a subsequent CuAAC "click" reaction with an ¹⁸F-labeled azide-containing prosthetic group. umich.edu This approach can be very efficient and often proceeds under mild conditions, which is beneficial for complex and sensitive molecules. nih.gov A rhenium(I) complexation-dissociation strategy has also been explored for synthesizing ¹⁸F-labeled pyridine bidentate radiotracers, offering a novel approach for challenging radiofluorinations. researchgate.net

Table 2: Factors Influencing Radiochemical Yield in ¹⁸F-Labeling of Pyridines

| Factor | Influence on RCY | Common Approaches | Reference |

| Precursor Activation | High activation leads to higher yields. | Use of electron-withdrawing groups and good leaving groups (e.g., -NO₂, -N⁺Me₃). | nih.gov |

| Reaction Medium | Anhydrous conditions are critical. | Aprotic solvents (DMSO, DMF) with phase-transfer catalysts (K₂₂₂). | acs.org |

| Temperature | Often requires high temperatures. | Heating between 120-180 °C. | nih.gov |

| Side Reactions | Can lower the yield. | Addition of radical scavengers (e.g., TEMPO). | nih.govumich.edu |

| Labeling Strategy | Direct vs. indirect labeling. | Use of ¹⁸F-prosthetic groups and click chemistry for complex molecules. | nih.govumich.edu |

Green Chemistry Principles Applied to the Synthesis of Fluorinated Pyridine Scaffolds

The application of green chemistry principles to the synthesis of fluorinated pyridines aims to reduce the environmental impact of chemical processes. rsc.orgbiosynce.com This includes the use of safer solvents, energy-efficient methods, and atom-economical reactions.

Several green chemistry approaches are relevant to the synthesis of this compound and its analogs:

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. nih.govacs.orgmdpi.comresearchgate.netnih.gov It has been successfully applied to the synthesis of various pyridine derivatives. nih.govacs.orgeurekaselect.com Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields by promoting better mixing and mass transfer through acoustic cavitation. researchgate.netdaneshyari.comresearchgate.nettandfonline.comnih.gov This technique has been used for the efficient synthesis of pyridine and pyrimidine (B1678525) derivatives. researchgate.netdaneshyari.comresearchgate.net

Greener Solvents and Solvent-Free Reactions: The use of environmentally benign solvents, such as water or ethanol, is a key principle of green chemistry. biosynce.com Some functionalized pyridines themselves can act as recyclable solvents in biphasic systems. biosynce.com Whenever possible, performing reactions under solvent-free conditions is highly desirable, as it eliminates solvent waste. rsc.org

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is fundamental to green chemistry. This allows for reactions to proceed with higher atom economy and under milder conditions. biosynce.com For instance, the development of solvent- and halide-free C-H functionalization of pyridine N-oxides represents an atom-economical approach to pyridine derivatives. rsc.org

Biocatalysis: The use of enzymes for chemical transformations offers a highly selective and environmentally friendly alternative to traditional chemical methods. While not yet reported for this specific compound, the biocatalytic synthesis of other fluorinated building blocks, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the potential of this approach. nih.gov

Table 3: Application of Green Chemistry Principles to Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Advantages | Reference |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. | Reduced reaction times, improved yields, lower energy consumption. | nih.govacs.orgdaneshyari.comresearchgate.net |

| Safer Solvents/Solvent-Free | Use of water, ethanol, or performing reactions neat. | Reduced waste, lower toxicity, simplified workup. | biosynce.comrsc.org |

| Catalysis | Use of recyclable and non-toxic catalysts, atom-economical reactions. | Higher efficiency, milder conditions, less waste. | biosynce.comrsc.org |

| Renewable Feedstocks/Biocatalysis | Use of enzymes for specific transformations. | High selectivity, mild conditions, environmentally benign. | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 3 Pent 4 Yn 1 Yloxy Pyridine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The terminal alkyne functionality in 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine makes it a prime substrate for this transformation.

Role of this compound as an Alkyne Substrate

In the CuAAC reaction, this compound would serve as the terminal alkyne component. The reaction involves the coupling of this alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole ring. organic-chemistry.org The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. acs.orgmdpi.com The 2-fluoropyridine (B1216828) group is not expected to interfere with the CuAAC reaction; in fact, its electronic properties may influence the reaction's kinetics.

The general transformation can be depicted as follows:

General Reaction Scheme for CuAAC

(Image depicting the general reaction of an alkyne and an azide to form a triazole)

The electronic nature of the substituent on the alkyne can play a role in the reaction rate. Electron-withdrawing groups can increase the acidity of the terminal alkyne proton (C-H), facilitating the formation of the copper acetylide intermediate, which is often a rate-determining step in the catalytic cycle. mdpi.com The 2-fluoropyridine ring, being electron-withdrawing, is expected to enhance the reactivity of the alkyne in this compound compared to simple alkyl-substituted alkynes. researchgate.netrsc.org

Kinetic and Thermodynamic Aspects of CuAAC Involving the Compound

The kinetics of the CuAAC reaction are complex and can depend on various factors, including the solvent, ligands, and the concentrations of reactants and the copper catalyst. nih.gov Generally, the reaction is highly favorable thermodynamically, with a large negative enthalpy of reaction, making it essentially irreversible. organic-chemistry.org The rate of the CuAAC reaction is dramatically accelerated compared to the uncatalyzed thermal cycloaddition, with rate enhancements of up to 10⁷ to 10⁸. organic-chemistry.org

For catalytic concentrations of copper, the reaction rate can exhibit a second-order dependence on the copper concentration, suggesting the involvement of a dinuclear copper intermediate. acs.orgnih.gov The rate-determining step is often the deprotonation of the terminal alkyne by a copper species. mdpi.com Given the electron-withdrawing nature of the 2-fluoropyridine group, it is plausible that the deprotonation of this compound would be faster than that of alkynes bearing electron-donating groups.

Table 1: Representative Kinetic Data for CuAAC Reactions with Various Alkynes This table presents hypothetical, yet plausible, kinetic data to illustrate the expected trend in reactivity.

| Alkyne Substrate | Relative Rate Constant (krel) | Reference Alkyne |

|---|---|---|

| 1-Heptyne (Alkyl-substituted) | 1.0 | - |

| Phenylacetylene (Aryl-substituted) | ~1.5-2.0 | 1-Heptyne |

| Methyl propiolate (Electron-withdrawing ester) | ~5-10 | 1-Heptyne |

| This compound (Predicted) | ~2-4 | 1-Heptyne |

Mechanistic Pathways of Triazole Formation

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with several key steps. nih.govacs.org

Formation of Copper(I) Acetylide: The terminal alkyne, this compound, coordinates to the copper(I) catalyst. A base, often an amine used as a solvent or additive, facilitates the deprotonation of the alkyne to form a copper(I) acetylide complex. acs.org

Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.

Cycloaddition: A subsequent intramolecular cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

Rearomatization and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle. acs.org

Recent studies and computational calculations suggest that the active catalytic species may be a dinuclear copper complex, which facilitates the simultaneous activation of both the alkyne and the azide. acs.orgacs.org

Other Alkyne-Based Coupling Reactions

Beyond CuAAC, the terminal alkyne of this compound is a versatile handle for other metal-catalyzed coupling reactions, notably those involving palladium and gold.

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful toolkit for C-C bond formation involving alkynes. The Sonogashira coupling is a prominent example. wikipedia.orglibretexts.org In a hypothetical Sonogashira reaction, this compound could act as the alkyne partner, coupling with an aryl or vinyl halide to produce a disubstituted alkyne.

Table 2: Potential Palladium-Catalyzed Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(PPh3)4, CuI, Amine base | Disubstituted Alkyne |

| Heck-type Alkynylation | Aryl Halide | Pd(OAc)2, Ligand (e.g., PPh3) | Disubstituted Alkyne |

The Sonogashira coupling typically proceeds under mild conditions and demonstrates broad functional group tolerance. wikipedia.orgnih.gov The mechanism involves separate catalytic cycles for palladium and copper. The palladium cycle involves oxidative addition of the aryl/vinyl halide, while the copper cycle generates the reactive copper acetylide from the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. wikipedia.org The 2-fluoropyridine moiety in the substrate would be stable under these conditions. soton.ac.uk

Gold-Catalyzed Processes

Gold catalysts, particularly gold(I) complexes, are known for their strong electrophilicity and ability to activate alkynes towards nucleophilic attack. nih.govbeilstein-journals.org For this compound, the presence of the ether oxygen atom five atoms away from the terminal alkyne carbon sets the stage for potential intramolecular cyclization reactions.

Upon coordination of the gold(I) catalyst to the alkyne, the alkyne becomes highly electrophilic. The ether oxygen can then act as an intramolecular nucleophile, leading to a 5-exo-dig or 6-endo-dig cyclization. The 5-exo-dig pathway is generally favored according to Baldwin's rules and would lead to the formation of a five-membered heterocyclic ring.

Potential Gold-Catalyzed Intramolecular Cyclization

(Image depicting the potential intramolecular cyclization of the compound)

Such gold-catalyzed cyclizations are powerful methods for constructing complex heterocyclic scaffolds from simple acyclic precursors. nih.govrsc.org The reaction conditions are typically mild, and the catalyst loadings can be very low. mdpi.com The 2-fluoropyridine group would likely remain intact throughout this transformation, offering a point for further functionalization on the resulting product.

Influence of the Pyridine (B92270) Ring on Reaction Chemoselectivity and Regioselectivity

The pyridine ring in this compound exerts a profound influence on the molecule's reactivity, directing the chemoselectivity and regioselectivity of various transformations. The inherent electronic properties of the pyridine nucleus, characterized by the electron-withdrawing nature of the nitrogen atom, play a pivotal role. This nitrogen atom significantly lowers the electron density at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack. In the case of this compound, this electronic-directing effect is a key determinant in reactions involving the displacement of the fluorine atom.

The chemoselectivity of reactions is often a competition between transformations at the pyridine ring and the pendant pent-4-yn-1-yloxy side chain. For instance, in metal-catalyzed cross-coupling reactions, the terminal alkyne presents a reactive site for transformations such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. Simultaneously, the C-F bond at the 2-position of the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr) or oxidative addition in the presence of low-valent transition metal catalysts. acs.org The outcome of a given reaction is thus dependent on the specific reagents and conditions employed. For example, under basic conditions with a copper or palladium catalyst and a suitable coupling partner, the reaction is likely to proceed at the alkyne terminus. Conversely, strong nucleophiles in a polar aprotic solvent would favor SNAr at the 2-position of the pyridine ring.

The regioselectivity of reactions on the pyridine ring itself is also a critical consideration. While the 2-position is activated towards nucleophilic attack by the adjacent nitrogen, the presence of the bulky pent-4-yn-1-yloxy group at the 3-position can introduce steric hindrance. This steric impediment can influence the approach of incoming nucleophiles or catalysts. In cases of electrophilic aromatic substitution, which are generally disfavored on the electron-deficient pyridine ring unless under forcing conditions, the directing effects of the existing substituents would come into play. The alkoxy group at the 3-position is an ortho-, para-director, while the fluorine at the 2-position is also an ortho-, para-director. However, the strong deactivating effect of the fluorine and the pyridine nitrogen would likely make such reactions challenging.

The pyridine nitrogen can also act as a ligand, coordinating to metal centers. This coordination can influence the reactivity of the molecule by altering the electronic properties of the pyridine ring or by bringing a catalyst in close proximity to a reactive site, thereby influencing both chemoselectivity and regioselectivity.

To illustrate the influence of the pyridine ring on reaction outcomes, consider the hypothetical competitive reaction data presented in Table 1.

Table 1: Hypothetical Chemoselectivity in the Reactions of this compound This table presents plausible, hypothetical data for illustrative purposes.

| Reaction Type | Reagents and Conditions | Major Product | Product Ratio (Alkyne Reaction : SNAr) |

|---|---|---|---|

| Sonogashira Coupling | PhI, Pd(PPh3)4, CuI, Et3N, rt | 2-Fluoro-3-(5-phenylpent-4-yn-1-yloxy)pyridine | >95 : <5 |

| Nucleophilic Aromatic Substitution | NaOCH3, CH3OH, 60 °C | 2-Methoxy-3-(pent-4-yn-1-yloxy)pyridine | <5 : >95 |

| Hydration of Alkyne | HgSO4, H2SO4, H2O | 1-(2-Fluoropyridin-3-yloxy)pentan-4-one | >90 : <10 |

The Role of Fluorine in Directing Reactivity and Stabilizing Intermediates

The fluorine atom at the 2-position of this compound is a small but highly electronegative substituent that significantly modulates the molecule's reactivity profile. Its influence is primarily exerted through strong inductive effects and its ability to participate in resonance stabilization of certain intermediates. The carbon-fluorine bond is exceptionally strong, rendering the fluorine atom itself relatively unreactive under many conditions. stackexchange.comnih.gov However, its electronic influence on the pyridine ring is substantial.

One of the most significant roles of the fluorine atom is the activation of the C-2 position towards nucleophilic aromatic substitution (SNAr). nih.gov Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the negative charge that develops in the Meisenheimer complex intermediate through its strong inductive electron withdrawal. nih.gov This stabilization of the rate-determining intermediate significantly accelerates the rate of substitution compared to other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov

In addition to its role in SNAr, the fluorine atom can influence the acidity of adjacent protons. While there are no protons directly adjacent to the fluorine on the pyridine ring in the title compound, this effect can be significant in other fluorinated heterocycles.

The stability of intermediates in various reactions is a key factor in determining reaction pathways. In the context of SNAr, the stability of the Meisenheimer complex is paramount. The fluorine atom's ability to stabilize this intermediate via its inductive effect is a primary reason for the high reactivity of fluoropyridines in such transformations.

Table 2 provides hypothetical data on the relative rates of nucleophilic substitution, illustrating the activating role of the 2-fluoro substituent.

Table 2: Hypothetical Relative Reaction Rates for Nucleophilic Substitution on 2-Halo-3-(pent-4-yn-1-yloxy)pyridines This table presents plausible, hypothetical data for illustrative purposes.

| Halogen at C-2 (X) | Nucleophile | Relative Rate (krel) |

|---|---|---|

| F | CH3O- | 320 |

| Cl | CH3O- | 1 |

| Br | CH3O- | 0.8 |

| I | CH3O- | 0.4 |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Fluoro 3 Pent 4 Yn 1 Yloxy Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

The ¹H NMR spectrum of 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine is expected to exhibit distinct signals corresponding to the protons of the pent-4-yn-1-yloxy substituent and the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the oxygen atom, as well as the magnetic anisotropy of the pyridine ring and the alkyne group.

The protons of the pent-4-yn-1-yloxy moiety would present a characteristic pattern. The methylene (B1212753) protons adjacent to the oxygen atom (OCH₂) are expected to be deshielded, appearing as a triplet. The subsequent methylene protons would also likely appear as a multiplet. The terminal alkyne proton is anticipated to be a triplet due to coupling with the adjacent methylene protons.

The protons on the pyridine ring will show a pattern influenced by the substitution. The proton at the C6 position, being adjacent to the nitrogen, is expected to be the most downfield signal. The other two protons on the pyridine ring will have chemical shifts and coupling constants characteristic of a 2,3-disubstituted pyridine system, further influenced by the fluorine atom. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H (C6) | 8.0 - 8.3 | dd | ~5.0, ~2.0 |

| Pyridine H (C4) | 7.2 - 7.5 | ddd | ~8.0, ~5.0, ~2.0 |

| Pyridine H (C5) | 7.0 - 7.3 | m | |

| -OCH₂- | 4.1 - 4.4 | t | ~6.5 |

| -CH₂- (next to OCH₂) | 2.4 - 2.7 | m | |

| -CH₂- (next to C≡CH) | 2.2 - 2.5 | dt | ~7.0, ~2.5 |

| C≡CH | 1.9 - 2.2 | t | ~2.5 |

Note: Predicted values are based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon attached to the fluorine atom (C2) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. fluorine1.ru The chemical shifts of the pyridine ring carbons are influenced by the fluorine and the alkoxy substituents. chemicalbook.comspectrabase.com The carbons of the pent-4-yn-1-yloxy chain, including the two sp-hybridized carbons of the alkyne, will also have characteristic chemical shifts. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 155 - 160 (d, ¹JCF ≈ 240 Hz) |

| Pyridine C3 | 140 - 145 |

| Pyridine C4 | 120 - 125 |

| Pyridine C5 | 115 - 120 |

| Pyridine C6 | 145 - 150 |

| -OCH₂- | 65 - 70 |

| -CH₂- (next to OCH₂) | 28 - 32 |

| -CH₂- (next to C≡CH) | 15 - 20 |

| -C≡CH | 80 - 85 |

| -C≡CH | 68 - 72 |

Note: Predicted values are based on analogous structures and general NMR principles. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C2 position of the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. spectrabase.com The signal may appear as a multiplet due to coupling with the adjacent protons on the pyridine ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and position of fluorine in the molecule. thermofisher.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of the structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like pyridine derivatives. In positive ion mode ESI-MS, this compound is expected to be detected primarily as the protonated molecular ion, [M+H]⁺. researchgate.netacs.org This allows for the direct determination of the molecular weight. The presence of the nitrogen atom in the pyridine ring facilitates protonation. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound (C₁₀H₁₀FNO), HRMS would be used to confirm the exact mass of the [M+H]⁺ ion, distinguishing it from other ions with the same nominal mass but different elemental formulas. rsc.orgacs.org Fragmentation analysis in HRMS can also provide valuable structural information by identifying the exact masses of fragment ions, which can help to piece together the molecular structure. Common fragmentation pathways for such a molecule might include the loss of the pentynyl group or cleavage of the ether bond.

Chromatographic Methods for Purity and Isomeric Purity Assessment

The rigorous assessment of purity, including chemical and isomeric purity, is a critical aspect of the characterization of this compound and its radiolabeled analogue, [18F]FPyKYNE. Chromatographic techniques are the cornerstone of this analysis, providing the necessary resolution and sensitivity to separate the target compound from precursors, impurities, and potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quality control of this compound. It is employed to determine the chemical purity of the non-radioactive standard and to purify the final radiolabeled product.

Research Findings:

The quality control of fluoropyridine-based compounds often involves reversed-phase HPLC. For instance, the analysis of related compounds like [¹⁸F]FPyKYNE-losartan utilizes a C18 column, which is effective at separating nonpolar to moderately polar compounds. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. UV detection is commonly used to quantify the non-radioactive compound, with a wavelength set to an absorbance maximum for the pyridine ring, such as 254 nm. researchgate.net

For the purification of the radiolabeled compound, a semi-preparative HPLC setup is used. This allows for the separation of the desired [18F]FPyKYNE from unlabeled precursors and other reaction byproducts. The fraction corresponding to the radiolabeled product is collected for subsequent formulation. The entire process for radiopharmaceuticals is often automated to minimize radiation exposure and ensure reproducibility. nih.govopenmedscience.com

Table 1: Illustrative HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Phenomenex Luna C18(2) (e.g., 250 x 4.6 mm, 10 µm) | Analytical Separation |

| Mobile Phase | Acetonitrile (MeCN) and 0.1 M Ammonium (B1175870) Formate (AF) buffer | Elution of Compound |

| Gradient | Isocratic (e.g., 40:60 MeCN:AF) or Gradient | To achieve optimal separation |

| Flow Rate | 1.0 - 2.0 mL/min | Consistent elution and analysis time |

| Detection | UV, 254 nm | Quantitation of the analyte |

| Injection Volume | 10 - 20 µL | Introduction of the sample |

Note: These conditions are based on methods used for structurally related compounds and serve as a representative example. researchgate.net

Radiochemical Purity Determination of [18F]FPyKYNE

The radiochemical purity (RCP) of a radiopharmaceutical is a critical quality attribute, defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. ymaws.com For [18F]FPyKYNE, this means ensuring the vast majority of the radioactivity comes from the intact molecule and not from free [¹⁸F]fluoride or other radiolabeled impurities. Both radio-HPLC and radio-Thin Layer Chromatography (radio-TLC) are standard methods for this determination. ymaws.comunideb.hu

Research Findings:

Radio-HPLC: The same HPLC system used for chemical purity can be equipped with a radioactivity detector (in series with the UV detector) to determine radiochemical purity. The chromatogram from the radioactivity detector will show peaks corresponding to all radioactive species. By integrating the peak areas, the percentage of radioactivity associated with the [18F]FPyKYNE peak relative to the total radioactivity injected can be calculated. For many ¹⁸F-labeled radiotracers, the goal is to achieve a radiochemical purity of greater than 95%, and often greater than 99%. nih.govnih.gov Studies on the related conjugate, [¹⁸F]FPyKYNE-losartan, confirm that HPLC is the standard for quality control, ensuring high purity of the final product. researchgate.net

Radio-TLC: Radio-TLC is a simpler and faster method often used as a complementary technique to radio-HPLC, or for routine quality control checks. ymaws.com A small spot of the radiopharmaceutical is placed on a TLC plate, which is then developed in a suitable mobile phase. The different radioactive components migrate at different rates. For instance, free [¹⁸F]fluoride, being highly polar, typically remains at the origin (retention factor, Rf = 0), while the more lipophilic [18F]FPyKYNE molecule moves further up the plate (e.g., Rf > 0.5). After development, the distribution of radioactivity on the plate is measured using a TLC scanner. unideb.hu

Table 2: Typical Methods for Radiochemical Purity (RCP) of [18F]FPyKYNE

| Method | Stationary Phase | Mobile Phase System | Detection | Typical Result |

|---|---|---|---|---|

| Radio-HPLC | Reversed-Phase C18 Column | Acetonitrile/Water or Buffer Gradient | In-line radioactivity detector | % RCP calculated from peak integration |

| Radio-TLC | Silica Gel or Reversed-Phase Plate | Ethyl Acetate/Hexane or similar | TLC Scanner | Rf of [18F]FPyKYNE vs. Rf of [¹⁸F]Fluoride |

Note: Specific mobile phases and stationary phases are optimized to achieve clear separation between the product and potential radiochemical impurities. ymaws.comunideb.hu

The combination of these chromatographic methods ensures that both the chemical precursor and the final radiolabeled tracer meet the stringent purity requirements for reliable preclinical research.

Computational and Theoretical Chemistry Studies on 2 Fluoro 3 Pent 4 Yn 1 Yloxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the optimized molecular geometry and electronic properties of 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine. researchgate.nettjnpr.org By solving approximations of the Schrödinger equation, these methods can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For the 2-fluoropyridine (B1216828) portion of the molecule, DFT calculations would likely show that the C-F bond length and the bond distances within the pyridine (B92270) ring are similar to those observed in simpler fluoropyridines. researchgate.net The presence of the electron-withdrawing fluorine atom influences the electron distribution within the aromatic ring, affecting its reactivity and intermolecular interactions. The geometry of the pent-4-yn-1-yloxy side chain is characterized by the C-O-C ether linkage and the terminal alkyne group.

Calculations of electronic properties provide insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyridine ring and the oxygen atom, while the LUMO is distributed over the electron-deficient areas. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. tjnpr.org A smaller gap suggests higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G level)**

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-F | 1.34 Å |

| Bond Length | C3-O | 1.37 Å |

| Bond Length | C≡C (alkyne) | 1.21 Å |

| Bond Angle | C2-C3-C4 | 119.5° |

| Bond Angle | C3-O-C(alkoxy) | 118.2° |

| Dihedral Angle | F-C2-C3-O | ~180° (for planar ring) |

Note: The values in this table are illustrative, based on typical results from DFT calculations for similar functional groups, as specific published data for this exact molecule is not available.

Conformational Analysis and Energy Landscapes

The flexibility of the pent-4-yn-1-yloxy side chain means that this compound can exist in multiple conformations. Conformational analysis is used to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. nih.gov This is typically done by systematically rotating the single bonds in the side chain—specifically the C-O, C-C bonds—and calculating the potential energy at each step.

The resulting potential energy surface (PES) reveals the low-energy conformers, which correspond to minima on the surface, and the transition states for converting between them, which are saddle points. The most significant rotational barriers would be associated with the C(pyridine)-O bond and the C-C bonds of the pentyl chain. The global minimum energy conformation represents the most probable structure of the molecule in the gas phase or in a non-polar solvent. The relative energies of different conformers determine their population distribution at a given temperature. Such analyses have been crucial in understanding the structure of other complex fluorinated molecules. nih.gov

Prediction of Spectroscopic Properties

Theoretical calculations are highly effective in predicting various spectroscopic properties, which can then be used to interpret and verify experimental data. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the C-F stretch, C=C and C=N ring stretches, C-O-C ether stretches, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne. For fluoropyridines, the C-F stretching frequency is a notable feature. researchgate.net Comparing the calculated spectrum with an experimental one helps in the assignment of observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding of each nucleus, which is highly sensitive to its local electronic environment. The predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption of UV-visible light. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO).

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2950-2850 |

| Alkyne C≡C | Stretch | ~2120 |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |

| Ether C-O-C | Asymmetric Stretch | ~1250 |

| Fluoroaromatic C-F | Stretch | 1250-1150 |

Note: These are typical frequency ranges. Precise values would be obtained from a specific frequency calculation.

Molecular Dynamics Simulations for Solvent Effects and Interaction Mechanisms

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of the molecule over time, particularly in the presence of a solvent. ucl.ac.uk In an MD simulation, the molecule and surrounding solvent molecules (e.g., water) are treated as a system of interacting particles. The forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements over time.

MD simulations can reveal:

Solvent Effects: How the solvent influences the conformational preferences of the molecule. The presence of a polar solvent like water can stabilize certain conformers over others through hydrogen bonding or dipole-dipole interactions.

Solvation Shell: The structure and dynamics of solvent molecules immediately surrounding the solute. For instance, water molecules may form specific arrangements around the polar pyridine ring and ether linkage.

Interaction Mechanisms: If the molecule were to interact with a biological target like a protein, MD simulations could be used to model the binding process, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and estimate the stability of the resulting complex. Such simulations are common in studying the behavior of pyridine-containing compounds. ucl.ac.uk

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to explore the potential chemical reactions of this compound. This involves mapping out the entire reaction energy profile, from reactants to products, through one or more transition states.

For example, one might study the reactivity of the alkyne group in a click chemistry reaction or the susceptibility of the fluoropyridine ring to nucleophilic aromatic substitution. Computational methods can identify the structure of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for different possible reaction pathways, chemists can predict which reaction is most likely to occur under a given set of conditions. This type of analysis provides deep mechanistic insight that can be difficult to obtain experimentally. nih.gov

Applications of 2 Fluoro 3 Pent 4 Yn 1 Yloxy Pyridine As a Versatile Chemical Scaffold and Prosthetic Group

Design and Synthesis of Novel Fluorinated Building Blocks

The design of 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine, also known as FPyKYNE, is predicated on the advantageous properties of its constituent parts. The fluoropyridine moiety offers metabolic stability and the fluorine atom at the 2-position facilitates nucleophilic substitution for radiolabeling. The terminal alkyne group is a versatile handle for post-synthetic modification, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

The synthesis of this compound and its precursors for radiolabeling has been reported. researchgate.net A common synthetic route to the non-radioactive compound likely involves the etherification of 2-fluoro-3-hydroxypyridine (B122602) with a suitable pentynyl halide, such as 5-bromopent-1-yne, under basic conditions. For radiolabeling applications, precursors where the fluorine is replaced by a suitable leaving group are synthesized. These include 2-bromo, 2-nitro, and 2-trimethylammonium analogues of 3-(pent-4-yn-1-yloxy)pyridine. researchgate.net The synthesis of these precursors allows for the subsequent introduction of the fluorine-18 (B77423) radioisotope. The synthesis of related fluorinated pyridine (B92270) derivatives often involves multi-step sequences, including halogen exchange or cyclocondensation reactions. uit.noresearchgate.netnih.govresearchgate.net

Below is a table summarizing the reported yields for the synthesis of FPyKYNE and its labeling precursors.

| Compound | Starting Materials | Reported Yield (%) | Reference |

| This compound (FPyKYNE) | 2-Fluoro-3-hydroxypyridine, 5-halopent-1-yne | 44 | researchgate.net |

| 2-Bromo-3-(pent-4-yn-1-yloxy)pyridine | 2-Bromo-3-hydroxypyridine, 5-halopent-1-yne | 95 | researchgate.net |

| 2-Nitro-3-(pent-4-yn-1-yloxy)pyridine | 2-Nitro-3-hydroxypyridine, 5-halopent-1-yne | 60 | researchgate.net |

| 2-Trimethylammonium-3-(pent-4-yn-1-yloxy)pyridine salt | Corresponding 2-amino precursor | 41 | researchgate.net |

Integration into Complex Molecular Architectures via Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. wikipedia.org This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the fluoropyridine scaffold to a molecule bearing an azide (B81097) group. nih.govrsc.org This "click chemistry" approach is widely used for the modular synthesis of complex molecules due to its reliability, mild reaction conditions, and high yields. ekb.eg

The CuAAC reaction involving this compound allows for its conjugation to a wide array of azide-functionalized molecules, including peptides, proteins, nucleic acids, and small molecule drugs. nih.govthermofisher.com The resulting triazole linker is not merely a passive spacer; it is a stable, aromatic, and hydrolytically robust unit that can mimic an amide bond and participate in hydrogen bonding interactions. nih.gov The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov The use of copper-chelating ligands can accelerate the reaction and protect sensitive biomolecules from copper-mediated damage.

Role in Radiolabeling Strategies for the Development of Imaging Probes

A primary application of this compound is as a prosthetic group for the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into biomolecules for PET imaging. researchgate.netnih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. uit.no Fluorine-18 is a preferred radionuclide due to its favorable decay characteristics, including a relatively short half-life (109.8 minutes) and low positron energy, which results in high-resolution images. nih.govacs.org

The strategy involves first synthesizing [¹⁸F]this compound ([¹⁸F]FPyKYNE) from a suitable precursor, such as the corresponding 2-trimethylammonium derivative. nih.gov The [¹⁸F]FPyKYNE is then purified and "clicked" onto an azide-functionalized target molecule. researchgate.net This two-step approach is often necessary because the direct radiofluorination of large, sensitive biomolecules is typically not feasible under standard radiolabeling conditions. uit.noacs.org

Chemical Conjugation to Biologically Relevant Scaffolds

The conjugation of [¹⁸F]FPyKYNE to biologically relevant scaffolds, such as peptides and antibodies, allows for the development of targeted PET radiotracers. For example, an azide-modified peptide that binds to a specific receptor overexpressed in cancer cells can be labeled with [¹⁸F]FPyKYNE. The resulting radiotracer can then be used to image the location and density of these receptors in the body, aiding in cancer diagnosis and treatment monitoring. The hydrophilic nature of the fluoropyridine moiety can also be advantageous for improving the pharmacokinetic properties of the resulting radiotracer. nih.gov The stability of the C-F bond on the pyridine ring is crucial, and 2-fluoropyridines have shown good in vivo stability against defluorination. nih.gov

Strategies for High Molar Activity Tracer Production

For PET imaging of low-density targets like receptors, radiotracers with high molar activity (the ratio of radioactivity to the total mass of the compound) are essential. nih.gov The synthesis of [¹⁸F]FPyKYNE has been optimized to achieve high molar activity. researchgate.net This is typically accomplished by using a precursor with a high-affinity leaving group for nucleophilic ¹⁸F-fluorination and minimizing the amount of non-radioactive carrier fluorine in the reaction. Automated radiosynthesis modules are often employed to handle the high levels of radioactivity and ensure reproducible, high-yield production of the [¹⁸F]FPyKYNE prosthetic group and the final radiotracer. nih.gov A study reported that using a tris[(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methyl]-amine (THPTA) as a Cu(I)-stabilizing agent for coupling [¹⁸F]FPyKYNE to an unprotected losartan (B1675146) azide resulted in [¹⁸F]fluoropyridine-losartan in yields of 11±3%. researchgate.net

The table below summarizes key parameters for the radiolabeling of a model compound using [¹⁸F]FPyKYNE.

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 11 ± 3% | researchgate.net |

| Molar Activity | High (specific value depends on synthesis conditions) | researchgate.net |

| Synthesis Time | ~2 hours (automated) | researchgate.net |

| Purification Method | HPLC | researchgate.net |

Potential in Supramolecular Chemistry and Ligand Design

While less explored than its applications in bioconjugation and radiolabeling, this compound possesses structural features that make it a promising candidate for use in supramolecular chemistry and ligand design. The pyridine nitrogen is a Lewis basic site capable of coordinating to metal centers. mdpi.commdpi.com The terminal alkyne can also participate in coordination to certain metals or act as a hydrogen bond donor.

The fluorinated pyridine ring can engage in non-covalent interactions that are increasingly being exploited in crystal engineering and the design of self-assembling systems. These include dipole-dipole interactions and halogen bonding, where the fluorine atom acts as a halogen bond acceptor. rsc.orgresearchgate.net The combination of a metal-coordinating pyridine, a potentially interactive alkyne, and a fluorinated aromatic system within a single molecule opens up possibilities for the construction of complex, functional supramolecular architectures such as metal-organic frameworks (MOFs), coordination polymers, and discrete cages. nih.govacs.orgchemrxiv.org The specific geometry and electronic properties imparted by the 2-fluoro-3-alkoxy substitution pattern could lead to novel ligand behaviors and the formation of unique supramolecular assemblies. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 Fluoro 3 Pent 4 Yn 1 Yloxy Pyridine Chemistry

Exploration of Novel, Unconventional Synthetic Pathways

While the synthesis of "2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine" can be envisioned through classical etherification of 2-fluoro-3-hydroxypyridine (B122602) with a pent-4-yn-1-yl halide, future research will likely focus on more innovative and efficient synthetic strategies.

One promising avenue is the application of late-stage functionalization . This approach would involve the direct introduction of the pent-4-yn-1-yloxy group onto a pre-existing 2-fluoropyridine (B1216828) scaffold. nih.govacs.orgberkeley.edu This could be achieved through the development of novel catalytic systems that enable the selective C-H activation of 2-fluoropyridine at the 3-position, followed by coupling with pent-4-yn-1-ol. Such methods would offer a more atom-economical and modular route to the target molecule and its derivatives. acs.orgresearchgate.netnih.gov

Furthermore, photocatalytic methods present an exciting frontier for the synthesis of functionalized pyridines. nih.govacs.orgnih.govresearchgate.netrecercat.catacs.org Future investigations could explore light-mediated reactions that construct the pyridine (B92270) ring itself with the desired substituents in place, or that facilitate the coupling of the side chain under mild, environmentally benign conditions. For instance, a photocatalytic approach could enable the direct coupling of 2,3-difluoropyridine (B50371) with pent-4-yn-1-ol, offering an alternative to traditional nucleophilic aromatic substitution.

Another area of exploration is the use of flow chemistry . Continuous-flow reactors could enable the safe and efficient synthesis of "this compound", particularly if any synthetic steps involve hazardous reagents or intermediates. researchgate.netacs.org The precise control over reaction parameters offered by flow systems could lead to higher yields, improved purity, and easier scalability.

Development of New Reactivity Modes Beyond Click Chemistry

The terminal alkyne of "this compound" is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govaxispharm.comuochb.czresearchgate.net While this reaction is incredibly useful for bioconjugation and materials synthesis, future research should aim to unlock the full potential of both the alkyne and the fluoropyridine moieties through the development of novel reactivity modes.

The alkyne can participate in a variety of other transformations, including:

Cycloaddition reactions: Beyond triazole formation, the alkyne can engage in [2+2+2] cycloadditions with other alkynes or nitriles to construct highly substituted aromatic rings.

Sonogashira coupling: This cross-coupling reaction would allow for the direct attachment of aryl or vinyl groups to the terminus of the side chain, enabling the synthesis of extended conjugated systems.

Hydrofunctionalization reactions: The addition of various X-H bonds (where X = S, N, P, etc.) across the alkyne would provide access to a wide range of functionalized vinylpyridines.

The 2-fluoropyridine core also offers a rich landscape for reactivity. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions , allowing for the introduction of a wide array of nucleophiles at the 2-position. nih.govacs.orgberkeley.edu Future work could focus on developing milder and more general SNAr conditions to broaden the scope of accessible derivatives.

Moreover, the pyridine ring is susceptible to C-H activation . acs.orgresearchgate.netnih.govacs.org Research into the selective C-H functionalization at positions 4, 5, or 6 of "this compound" would open up avenues for creating highly decorated and complex molecular architectures. researchgate.netthieme-connect.comacs.orguni-muenster.deresearchgate.net This could be achieved through the use of transition metal catalysts, such as those based on rhodium or iridium, which have shown promise in directing the functionalization of pyridine rings. nih.govrsc.org

Rational Design of Derivatives with Tailored Chemical Reactivity

The modular nature of "this compound" makes it an ideal scaffold for the rational design of derivatives with fine-tuned chemical properties. Future research will likely focus on modifying both the pyridine ring and the alkyne-containing side chain to achieve specific reactivity profiles.

For instance, the introduction of electron-withdrawing or electron-donating groups onto the pyridine ring can modulate the reactivity of both the fluorine atom in SNAr reactions and the susceptibility of the ring to C-H activation. By strategically placing substituents, it may be possible to direct the regioselectivity of further functionalization reactions. nih.gov

The alkyne side chain can also be modified to alter its reactivity. For example, the synthesis of derivatives with internal alkynes or allenes would open up new possibilities for cycloaddition and transition metal-catalyzed reactions. Furthermore, the incorporation of additional functional groups within the side chain could enable tandem reactions or provide orthogonal handles for further modification.

The development of a library of derivatives based on the "this compound" scaffold would provide a valuable toolkit for applications in medicinal chemistry, materials science, and chemical biology.

Advancements in Computational Predictive Modeling for Compound Design

Computational chemistry and machine learning are poised to play an increasingly important role in guiding the design and synthesis of novel derivatives of "this compound". acs.orgarxiv.orgnih.govmit.edursc.org

Density Functional Theory (DFT) calculations can be employed to:

Predict the reactivity of different sites on the molecule, such as the most likely positions for C-H activation or nucleophilic attack. nih.gov

Elucidate the mechanisms of novel reactions, helping to optimize reaction conditions and identify key intermediates.

Calculate the electronic properties of designed derivatives, such as their HOMO-LUMO gap, to predict their potential for use in electronic materials. jchemlett.com

Machine learning models can be trained on existing experimental data to:

Predict the outcomes of reactions, including yields and regioselectivity, for new derivatives. mdpi.comrsc.org

Accelerate the discovery of new catalysts for the synthesis and functionalization of "this compound".

Screen virtual libraries of derivatives for desired properties, such as binding affinity to a biological target or specific material characteristics.

The synergy between computational modeling and experimental work will be crucial for the efficient and rational development of new chemistry based on this versatile scaffold.

Role in Advanced Materials Science or Functional System Development

The unique combination of a fluorinated aromatic ring and a terminal alkyne makes "this compound" a promising candidate for the development of advanced materials and functional systems.

The fluoropyridine moiety can impart desirable properties such as increased thermal stability, hydrophobicity, and specific electronic characteristics. nih.gov The alkyne functionality serves as a versatile anchor point for polymerization or for grafting the molecule onto surfaces.

Potential applications in materials science include:

Polymers: The alkyne can be used as a monomer in polymerization reactions, such as those initiated by transition metal catalysts, to create novel polymers with tailored properties. These materials could find applications as dielectrics, membranes, or in optical devices.

Functional Surfaces: The alkyne can be "clicked" onto azide-modified surfaces to create functional coatings with specific properties, such as altered wettability, biocompatibility, or electronic conductivity.

Organic Electronics: The conjugated system that can be formed by extending the alkyne side chain, coupled with the electronic properties of the fluoropyridine ring, suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Future research in this area will involve the synthesis and characterization of materials derived from "this compound" and the evaluation of their performance in various applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine with high purity?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 3-position of 2-fluoropyridine. Key steps include:

- Reagent selection : Use pent-4-yn-1-ol as the alkoxy precursor, activated via deprotonation with a strong base (e.g., NaH or KOH) in anhydrous DCM or THF .

- Reaction optimization : Maintain inert conditions (N₂/Ar atmosphere) to prevent alkyne side reactions. Monitor progress via TLC or HPLC.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>99%) .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ~ -120 ppm for 2-fluoro derivatives), while ¹H/¹³C NMR verifies alkyne and ether linkages .

- X-ray crystallography : Use SHELXL for structure refinement. ORTEP-3 or WinGX can visualize anisotropic displacement parameters and validate bond lengths/angles .

- Mass spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 210.08 for C₁₁H₁₁FNO) .

Advanced: How can researchers address contradictions in crystallographic refinement parameters for this compound?

Answer:

Discrepancies in refinement (e.g., high R-factors or anomalous thermal parameters) may arise from:

- Disordered alkyne groups : Apply SHELXL’s PART instruction to model disorder, or use restraints for bond distances/angles .

- Twinning : Check for twinning via PLATON’s TWIN analysis. If detected, refine using TWIN/BASF commands in SHELXL .

- Validation tools : Cross-validate with CCDC databases (e.g., Mercury) to compare geometric parameters with analogous pyridine derivatives .

Advanced: What strategies are effective in evaluating the bioactivity of this compound in neurological receptor studies?

Answer:

Given structural similarity to nicotinic acetylcholine receptor (nAChR) ligands (e.g., 2-F-A-85380):

- In vitro binding assays : Competitive displacement studies using [³H]-epibatidine in rat brain homogenates. Calculate IC₅₀ values to assess affinity .

- Radiolabeling for PET : Introduce ¹⁸F via prosthetic groups (e.g., [¹⁸F]SFB) for in vivo imaging. Validate specificity via blocking studies with unlabeled ligands .

- Metabolic stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to optimize pharmacokinetic profiles .

Advanced: How can computational methods complement experimental data for predicting reactivity or toxicity?

Answer:

- DFT calculations : Predict regioselectivity of electrophilic substitutions (e.g., Fukui indices for pyridine ring) to guide synthetic modifications .

- ADMET profiling : Use tools like SwissADME to estimate logP (octanol-water partition coefficient) and blood-brain barrier permeability, critical for CNS-targeted applications .

- Molecular docking : Simulate binding to nAChR α4β2 subtypes (PDB: 2QC1) to identify key interactions (e.g., hydrogen bonding with Tyr123) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.